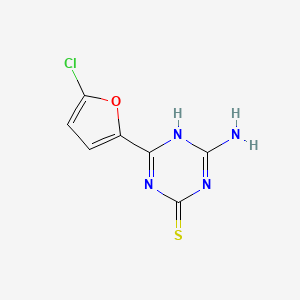

4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a chlorofuran group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chlorofuran-2-carboxylic acid with thiourea and an amine source under acidic or basic conditions to form the triazine ring. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazine ring.

Scientific Research Applications

4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thiol has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.

Agriculture: It may serve as a precursor for the development of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-one

- 2-Amino-4H-pyran-3-carbonitrile derivatives

Uniqueness

4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thiol is unique due to the presence of both a thiol and a chlorofuran group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.

Biological Activity

4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thiol is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article reviews its biological properties, focusing on cytotoxicity, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by the presence of a triazine ring substituted with an amino group and a chlorofuran moiety. This structural configuration is crucial for its biological activity.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting the growth of tumor cells.

Table 1: Cytotoxic Activity Against Tumor Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 10.0 | Induces apoptosis and cell cycle arrest |

| MCF-7 | 12.5 | G0/G1 phase arrest |

| HeLa | 15.0 | Apoptosis induction |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that the compound exhibits significant cytotoxicity against these cell lines .

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells regardless of their p53 status. This is evidenced by increased levels of apoptotic markers such as caspase activation.

- Cell Cycle Arrest : Studies indicate that the compound causes cell cycle arrest at the G0/G1 and G2/M phases, disrupting normal cell division processes .

- Inhibition of Key Proteins : Preliminary data suggest that it may interact with proteins involved in cell survival pathways, although specific targets remain to be fully elucidated.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of triazine derivatives. Modifications to the chlorofuran substituent can significantly affect potency:

Table 2: Structure-Activity Relationships

| Substituent | IC50 (µM) | Observations |

|---|---|---|

| -Cl (Chloro) | 10.0 | Enhanced activity |

| -F (Fluoro) | 15.0 | Moderate activity |

| -NO2 (Nitro) | 25.0 | Reduced activity |

The presence of electron-withdrawing groups like chloro enhances cytotoxicity, while electron-donating groups decrease it .

Case Studies

Case Study 1 : A study evaluated the effects of various derivatives of triazine compounds on MCF-7 breast cancer cells. The results indicated that compounds with a chlorofuran substituent had significantly higher cytotoxicity compared to those without it.

Case Study 2 : Another investigation focused on the antimalarial properties of similar triazine compounds. While not directly related to the compound , it provides insights into the broader biological potential of triazines .

Properties

Molecular Formula |

C7H5ClN4OS |

|---|---|

Molecular Weight |

228.66 g/mol |

IUPAC Name |

2-amino-6-(5-chlorofuran-2-yl)-1H-1,3,5-triazine-4-thione |

InChI |

InChI=1S/C7H5ClN4OS/c8-4-2-1-3(13-4)5-10-6(9)12-7(14)11-5/h1-2H,(H3,9,10,11,12,14) |

InChI Key |

KXLNOVCLKRZSRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Cl)C2=NC(=S)N=C(N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.